molecular formula C15H13NO5S B6242244 3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid CAS No. 1197683-35-4

3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid

Cat. No.: B6242244
CAS No.: 1197683-35-4
M. Wt: 319.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid is a complex organic compound characterized by its benzoxazine and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as an o-aminophenol, with formaldehyde and a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.

    Sulfonylation: The benzoxazine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

    Benzoic Acid Introduction: Finally, the sulfonylated benzoxazine is reacted with a benzoic acid derivative, often through a coupling reaction facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Solvent-free microwave irradiation methods have also been explored for their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Corresponding substituted benzoxazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an anti-inflammatory agent . Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of inflammatory diseases.

Industry

In the industrial sector, this compound is explored for its potential in creating advanced materials, such as polymers with enhanced thermal and mechanical properties. Its sulfonyl and benzoxazine functionalities contribute to the stability and performance of these materials.

Mechanism of Action

The mechanism by which 3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. For instance, in its anti-inflammatory role, the compound may inhibit enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) enzymes. The sulfonyl group can form strong interactions with the active sites of these enzymes, thereby reducing their activity and subsequent production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,4-benzoxazine: Lacks the sulfonyl and benzoic acid groups, making it less reactive and versatile.

    4-Sulfonylbenzoic Acid: Lacks the benzoxazine ring, limiting its applications in polymer science and medicinal chemistry.

    Benzoxazine Derivatives: Various derivatives exist with different substituents, each offering unique properties and applications.

Uniqueness

3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid stands out due to its combined benzoxazine and sulfonyl functionalities, which provide a unique set of chemical and physical properties

Properties

CAS No.

1197683-35-4

Molecular Formula

C15H13NO5S

Molecular Weight

319.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.